molecular formula C9H9ClO2 B8086495 3-Chloro-5-ethoxybenzaldehyde

3-Chloro-5-ethoxybenzaldehyde

Cat. No.: B8086495
M. Wt: 184.62 g/mol
InChI Key: UDNADGXSSYYNKT-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxybenzaldehyde: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an ethoxy group at the fifth position. This compound is used in various chemical syntheses and has applications in different fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxybenzaldehyde can be achieved through several methods. One common method involves the formylation of 3-chloro-5-ethoxytoluene using the Vilsmeier-Haack reaction . This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-5-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde
  • 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Comparison: Compared to similar compounds, 3-Chloro-5-ethoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. For example, the presence of the ethoxy group can affect the electron density on the benzene ring, making it more or less reactive in certain reactions compared to its analogs .

Properties

IUPAC Name

3-chloro-5-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNADGXSSYYNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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